molecular formula C14H17ClN2O B11855232 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

Cat. No.: B11855232
M. Wt: 264.75 g/mol
InChI Key: SHGZZDZFAJEZIF-UHFFFAOYSA-N
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Description

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl 4-(3-phenylisoxazol-5-yl)piperidine-1-carboxylate with hydrochloric acid to yield the desired product . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

3-phenyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C14H16N2O.ClH/c1-2-4-11(5-3-1)13-10-14(17-16-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2;1H

InChI Key

SHGZZDZFAJEZIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NO2)C3=CC=CC=C3.Cl

Origin of Product

United States

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